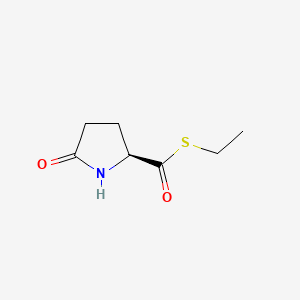

(2S)-5-Oxo-2-pyrrolidinecarbothioic Acid S-Ethyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-5-Oxo-2-pyrrolidinecarbothioic Acid S-Ethyl Ester is a chemical compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring, a carbonyl group, and a thioester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-Oxo-2-pyrrolidinecarbothioic Acid S-Ethyl Ester typically involves the reaction of a pyrrolidine derivative with an appropriate thioester reagent. One common method is the esterification of 5-oxo-2-pyrrolidinecarboxylic acid with ethyl thiol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-5-Oxo-2-pyrrolidinecarbothioic Acid S-Ethyl Ester undergoes various chemical reactions, including:

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, alcohols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Hydroxyl derivatives

Substitution: Amides, other esters

Aplicaciones Científicas De Investigación

(2S)-5-Oxo-2-pyrrolidinecarbothioic Acid S-Ethyl Ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mecanismo De Acción

The mechanism of action of (2S)-5-Oxo-2-pyrrolidinecarbothioic Acid S-Ethyl Ester involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The thioester group can also undergo hydrolysis, releasing active metabolites that exert biological effects. Additionally, the compound’s ability to undergo redox reactions may contribute to its therapeutic potential by modulating oxidative stress pathways.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl Acetate: A simple ester with a similar structure but lacks the pyrrolidine ring and thioester group.

Methyl Butyrate: Another ester with a different alkyl group and no thioester functionality.

Ethyl Benzoate: Contains an aromatic ring instead of the pyrrolidine ring.

Uniqueness

(2S)-5-Oxo-2-pyrrolidinecarbothioic Acid S-Ethyl Ester is unique due to the presence of both a pyrrolidine ring and a thioester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other esters, making it a valuable compound for research and industrial applications.

Actividad Biológica

(2S)-5-Oxo-2-pyrrolidinecarbothioic Acid S-Ethyl Ester, also known by its CAS number 1298024-11-9, is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various applications in research and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C7H11NO2S, with a molecular weight of approximately 173.24 g/mol. The compound features a pyrrolidine ring, which is essential for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Refluxing appropriate reagents under controlled conditions.

- Utilizing catalysts to enhance reaction efficiency.

- Purification techniques such as recrystallization or chromatography to achieve high purity levels.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may modulate enzyme activity related to metabolic pathways, particularly those involved in amino acid metabolism and detoxification processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study reported minimum inhibitory concentrations (MIC) against various bacterial strains, showcasing its potential as an antibacterial agent:

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| E. coli | 0.073 |

| S. aureus | 0.083 |

| K. pneumoniae | 0.109 |

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

Cytotoxicity and Anthelmintic Activity

In addition to its antibacterial effects, this compound has shown promising results in cytotoxicity assays against cancer cell lines. The compound demonstrated lower LC50 values compared to standard chemotherapeutics, indicating a potential role in cancer treatment:

| Compound | LC50 (μg/ml) |

|---|---|

| Etoposide | 9.8 |

| This compound | 280 - 765 |

Moreover, it has exhibited excellent anthelmintic activity against parasitic worms such as Pheretima posthuma and Ascaris galli, outperforming the standard drug albendazole .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various derivatives of the compound against multiple pathogens, highlighting its effectiveness in inhibiting growth at low concentrations.

- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that this compound induced apoptosis more effectively than conventional treatments, warranting further exploration in oncological research.

Propiedades

IUPAC Name |

S-ethyl (2S)-5-oxopyrrolidine-2-carbothioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASNJGKXGZXCTA-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)C1CCC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC(=O)[C@@H]1CCC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.